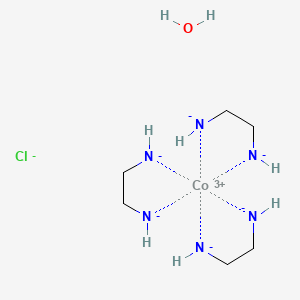![molecular formula C8H6N3O2+ B12323234 1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione](/img/no-structure.png)
1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrazine ring, with a methyl group attached to the nitrogen atom and a dione functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione can be achieved through multicomponent reactions. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone in the presence of a catalyst can yield the desired compound . The reaction conditions typically include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different properties and applications.
Substitution: The methyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of 1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
Pyrido[2,3-b]pyrazine: A closely related compound with similar structural features but lacking the methyl group and dione functionality.
Pyrrolopyrazine: Another nitrogen-containing heterocycle with a different ring structure but similar biological activities.
Uniqueness
1-Methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione stands out due to its unique combination of a pyridine and pyrazine ring, along with the presence of a methyl group and dione functionality. This structural uniqueness contributes to its diverse range of applications and potential for further research and development.
属性
分子式 |
C8H6N3O2+ |
|---|---|
分子量 |
176.15 g/mol |
IUPAC 名称 |
1-methylpyrido[2,3-b]pyrazin-1-ium-2,3-dione |
InChI |
InChI=1S/C8H6N3O2/c1-11-5-3-2-4-9-6(5)10-7(12)8(11)13/h2-4H,1H3/q+1 |
InChI 键 |
GAUJLTSOMJQLGB-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C2C=CC=NC2=NC(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)
![Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B12323219.png)
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)
